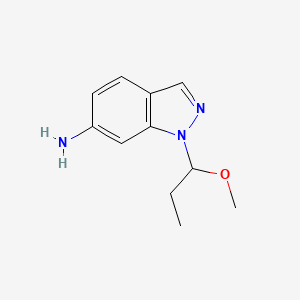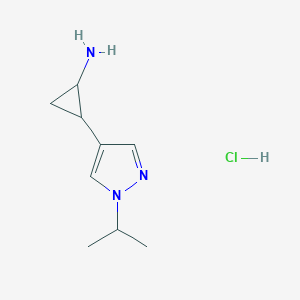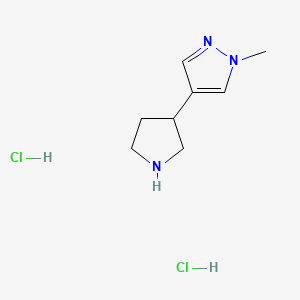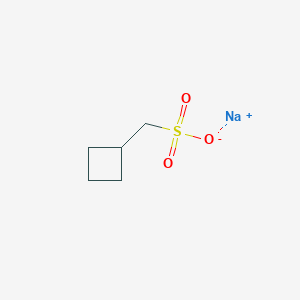
3,5-Dichloro-2-methylcinnamic acid
説明
3,5-Dichloro-2-methylcinnamic acid (DCMA) is a compound that has been studied extensively in the scientific community due to its wide range of applications. It is a cinnamic acid derivative that is composed of two chlorine atoms and a methyl group attached to a benzene ring. DCMA is a white crystalline solid with a melting point of 132-134°C and is soluble in organic solvents such as chloroform and methanol. DCMA is an important building block for organic synthesis and has been used in a variety of research studies.
科学的研究の応用
3,5-Dichloro-2-methylcinnamic acid has been used in a variety of scientific research applications. It has been used to synthesize a range of compounds, including pharmaceuticals, fragrances, and dyes. This compound has also been used in the synthesis of polymers and as a cross-linking agent in the preparation of polyurethanes. Additionally, this compound has been used in the synthesis of organic semiconductors and in the preparation of catalysts for organic reactions.
作用機序
3,5-Dichloro-2-methylcinnamic acid undergoes a variety of reactions to form different products. It can be oxidized to form 3,5-dichloro-2-methylcinnamaldehyde, which can then be further oxidized to form this compound. This compound can also be reduced to form 3,5-dichloro-2-methylcinnamyl alcohol, which can then be further reduced to form 3,5-dichloro-2-methylcinnamyl acetate. This compound can also be reacted with an amine to form 3,5-dichloro-2-methylcinnamamide.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported that this compound can inhibit the growth of some bacteria and fungi, suggesting that it may have some antibacterial and antifungal properties. Additionally, this compound has been found to have some antioxidant activity, which may be beneficial in the prevention of oxidative damage to cells.
実験室実験の利点と制限
The main advantage of using 3,5-Dichloro-2-methylcinnamic acid in lab experiments is its low cost and availability. It is also relatively easy to synthesize and can be stored for long periods of time. The main limitation of using this compound is that it is a relatively toxic compound, so proper safety precautions must be taken when handling it. Additionally, this compound has a relatively low solubility in water, so it may not be suitable for some experiments.
将来の方向性
The potential applications of 3,5-Dichloro-2-methylcinnamic acid are still being explored. Some of the future directions for research include exploring its potential use in the synthesis of pharmaceuticals and other compounds, investigating its potential as an antioxidant, and studying its potential as an antibacterial and antifungal agent. Additionally, further research is needed to explore the safety and toxicity of this compound and to develop methods for its safe and effective use in laboratory experiments.
特性
IUPAC Name |
3-(3,5-dichloro-2-methylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c1-6-7(2-3-10(13)14)4-8(11)5-9(6)12/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCYHHOQCGQXAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Cl)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


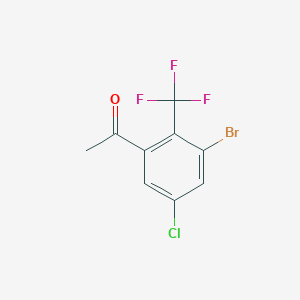
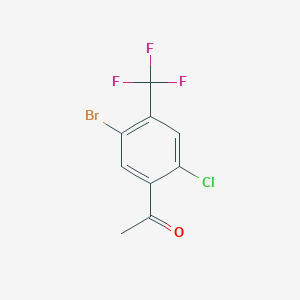

![2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride](/img/structure/B1413542.png)
![3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate](/img/structure/B1413545.png)
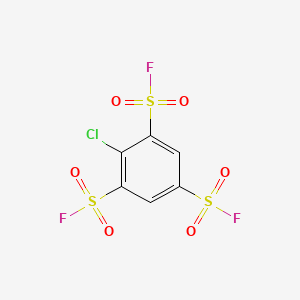
![1-(3,5-Dimethylphenoxy)-4-{[4-(3,5-dimethylphenoxy)-3-hydroxybutyl]amino}butan-2-ol](/img/structure/B1413548.png)
